Cas no 22802-37-5 (4-Bromo-2,3-dimethylphenol)

4-Bromo-2,3-dimethylphenol is a brominated phenolic compound featuring a hydroxyl group and two methyl substituents on the aromatic ring. Its molecular structure (C8H9BrO) provides distinct reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substitution enhances electrophilic properties, facilitating further functionalization, while the methyl groups contribute to steric and electronic modulation. This compound exhibits moderate solubility in organic solvents, enabling versatile application in cross-coupling and halogenation reactions. Its stability under controlled conditions ensures reliable performance in synthetic workflows. Suitable for research and industrial use, it meets high-purity standards for precision-driven chemical processes.
4-Bromo-2,3-dimethylphenol structure
4-Bromo-2,3-dimethylphenol structure
Product Name:4-Bromo-2,3-dimethylphenol
CAS No:22802-37-5
MF:C8H9BrO
MW:201.060461759567
MDL:MFCD07778969
CID:251094
PubChem ID:13974656
Update Time:2025-10-29

4-Bromo-2,3-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-bromo-2,3-dimethyl-
    • 4-?bromo-?2,?3-?dimethylPhenol
    • 2,3-dimethyl-4-bromophenol
    • 4-Brom-2,3-dimethyl-phenol
    • 4-bromo-2,3-dimethyl-phenol
    • 4-Bromo-2,3-dimethylphenol
    • 4-bromo-2,3-xylenol
    • 6-Brom-3-hydroxy-o-xylol
    • Phenol,4-bromo-2,3-dimethyl
    • Phenol, bromodimethyl-
    • MOKFDXJOXUHQNO-UHFFFAOYSA-N
    • SY026366
    • AB0042533
    • Z0407
    • A20624
    • CS-0153607
    • 4-Bromo-2 pound not3-dimethylphenol
    • AS-31144
    • FT-0687040
    • 22802-37-5
    • SB74530
    • AMY28014
    • XAA80237
    • DTXSID00553561
    • AKOS024151907
    • MFCD07778969
    • SCHEMBL1765685
    • DB-082490
    • DB-318840
    • MDL: MFCD07778969
    • Inchi: 1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
    • InChI Key: MOKFDXJOXUHQNO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C)=C1C)O

Computed Properties

  • Exact Mass: 199.98400
  • Monoisotopic Mass: 199.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.471±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 84-85 ºC
  • Boiling Point: 265.9±35.0 ºC (760 Torr),
  • Flash Point: 114.6±25.9 ºC,
  • Solubility: Very slightly soluble (0.66 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.77150

4-Bromo-2,3-dimethylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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4-Bromo-2,3-dimethylphenol Production Method

4-Bromo-2,3-dimethylphenol Suppliers

Amadis Chemical Company Limited
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(CAS:22802-37-5)4-Bromo-2,3-dimethylphenol
Order Number:A20624
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):513.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2,3-dimethylphenol

Introduction to 4-Bromo-2,3-dimethylphenol (CAS No: 22802-37-5)

4-Bromo-2,3-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No) 22802-37-5, is a brominated aromatic compound with significant utility in the field of organic synthesis and pharmaceutical research. This compound features a phenolic structure with two methyl substituents at the 2 and 3 positions, further modified by a bromine atom at the 4 position. The unique arrangement of these functional groups makes it a versatile intermediate in the development of various chemical entities, particularly in medicinal chemistry and agrochemical applications.

The bromine substituent in 4-Bromo-2,3-dimethylphenol enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitution, and other transformations. These properties have positioned it as a valuable building block in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities. The dimethylphenol core contributes to steric hindrance and electronic effects that can modulate the reactivity and selectivity of subsequent reactions.

In recent years, 4-Bromo-2,3-dimethylphenol has garnered attention in academic and industrial research due to its role in synthesizing novel therapeutic agents. One notable area of application is in the development of pharmaceutical intermediates, where it serves as a precursor for compounds targeting various disease pathways. For instance, studies have explored its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties. The bromine moiety facilitates the introduction of additional functional groups, enabling the creation of molecules that can interact with biological targets with high specificity.

Moreover, 4-Bromo-2,3-dimethylphenol has been investigated in the context of material science, particularly in the synthesis of advanced polymers and liquid crystals. The aromatic ring system and halogen substituents contribute to enhanced thermal stability and electronic conductivity, making it a promising candidate for next-generation materials. Researchers have also examined its incorporation into organic electronic devices, where its structural features improve charge transport properties.

The compound’s significance extends to biochemical research, where it is employed in studying enzyme mechanisms and developing enzyme inhibitors. The dimethylphenol scaffold mimics natural substrates or intermediates, allowing researchers to probe enzymatic pathways with high fidelity. Additionally, the presence of a bromine atom enables post-synthetic modifications through transition-metal-catalyzed reactions, broadening its applicability in biochemical assays.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-Bromo-2,3-dimethylphenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient derivatization of this compound into a wide array of heterocyclic structures. These transformations have opened new avenues for drug discovery, particularly in generating small-molecule inhibitors with therapeutic potential. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound an indispensable tool in modern synthetic chemistry.

The pharmaceutical industry has also leveraged 4-Bromo-2,3-dimethylphenol in the development of novel antimicrobial agents. Resistance to conventional antibiotics has driven research into alternative therapeutic strategies, and compounds derived from this intermediate offer promising solutions. By modifying its structure through selective functionalization, scientists have generated derivatives with enhanced efficacy against resistant bacterial strains. This underscores the compound’s role as a key intermediate in addressing global health challenges.

In conclusion, 4-Bromo-2,3-dimethylphenol (CAS No: 22802-37-5) represents a cornerstone in synthetic chemistry due to its versatility and reactivity. Its applications span pharmaceuticals, materials science, and biochemical research, underscoring its broad utility across multiple disciplines. As research continues to uncover new methodologies for functionalizing this compound, its importance is expected to grow further. The combination of its structural features—specifically the bromine substituent and dimethylphenol core—makes it an invaluable asset for chemists seeking innovative solutions to complex synthetic challenges.

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Amadis Chemical Company Limited
(CAS:22802-37-5)4-Bromo-2,3-dimethylphenol
A20624
Purity:99%
Quantity:25g
Price ($):513.0
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